Endolide F
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Overview
Description
Endolide F is a proline-containing lactone that acts as a moderate antagonist of the arginine antidiuretic hormone V1A receptor . This compound is derived from the marine sponge-associated fungus Stachylidium bicolor . It has garnered significant interest due to its unique structure and biological activity.
Preparation Methods
Endolide F is synthesized through a solution-phase cyclization reaction of linear tetrapeptides . The reaction is mediated by 1-propanephosphonic anhydride (T3P), which facilitates the cyclization process . The stereoselectivity of the cyclization reaction is reagent-controlled and independent of the C-terminal configuration of the linear peptide starting materials . Industrial production methods for this compound have not been extensively documented, but the synthesis typically involves microbial fermentation followed by chemical modification .
Chemical Reactions Analysis
Endolide F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the lactone ring or other functional groups.
Substitution: Substitution reactions can occur at the proline or lactone moieties, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically modified versions of this compound with altered biological activities .
Scientific Research Applications
Endolide F has a wide range of scientific research applications:
Mechanism of Action
Endolide F exerts its effects by binding to the V1A receptor, a member of the G protein-coupled receptor superfamily . This binding inhibits the receptor’s activity, thereby modulating the physiological processes regulated by vasopressin . The molecular targets and pathways involved include the inhibition of vasopressin-induced signaling cascades, which can affect blood pressure regulation, kidney function, and other processes .
Comparison with Similar Compounds
Endolide F is part of a family of N-methylated cyclic tetrapeptides, including Endolides A, B, C, and D . These compounds share a similar core structure but differ in their specific amino acid residues and biological activities . For example:
Endolide A: Shows affinity to the vasopressin receptor 1A with a Ki of 7.04 μM.
Endolide B: Selective toward the serotonin receptor 5HT2b with a Ki of 0.77 μM.
This compound is unique due to its moderate antagonistic activity on the V1A receptor, which distinguishes it from other endolides that may target different receptors or exhibit varying degrees of activity .
Properties
Molecular Formula |
C25H32N4O6 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(3S,6R,9S,12S)-3,6-bis(furan-3-ylmethyl)-7-methyl-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C25H32N4O6/c1-15(2)21-25(33)28(3)20(12-17-7-10-35-14-17)23(31)26-18(11-16-6-9-34-13-16)24(32)29-8-4-5-19(29)22(30)27-21/h6-7,9-10,13-15,18-21H,4-5,8,11-12H2,1-3H3,(H,26,31)(H,27,30)/t18-,19-,20+,21-/m0/s1 |
InChI Key |
INUAEEFSGGEQCW-BURNTYAHSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N([C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC3=COC=C3)CC4=COC=C4)C |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=COC=C3)CC4=COC=C4)C |
Origin of Product |
United States |
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